molecular formula C10H6FNO2 B8146732 8-Fluoroquinoline-7-carboxylic acid

8-Fluoroquinoline-7-carboxylic acid

Cat. No.: B8146732
M. Wt: 191.16 g/mol
InChI Key: UGBLVUCGCOQKGU-UHFFFAOYSA-N
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Description

8-Fluoroquinoline-7-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom at the 8th position of the quinoline ring significantly alters its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoroquinoline-7-carboxylic acid typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic aromatic substitution of a halogenated quinoline precursor. For example, 8-chloroquinoline can be reacted with a fluoride source under appropriate conditions to yield 8-fluoroquinoline. The carboxylic acid group can then be introduced through various carboxylation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process must be carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinoline-7-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

8-Fluoroquinoline-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-fluoroquinoline-7-carboxylic acid involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

    5-Fluoroquinoline: Similar in structure but with the fluorine atom at the 5th position.

    6-Fluoroquinoline: Fluorine atom at the 6th position.

    7-Fluoroquinoline: Fluorine atom at the 7th position.

Comparison: 8-Fluoroquinoline-7-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group, which confer distinct chemical and biological properties. For example, the position of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

8-fluoroquinoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBLVUCGCOQKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(=O)O)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2680534-51-2
Record name 8-fluoroquinoline-7-carboxylic acid
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